molecular formula C14H13NO2 B2971740 Ethyl 5-phenylnicotinate CAS No. 116140-28-4

Ethyl 5-phenylnicotinate

Cat. No. B2971740
CAS RN: 116140-28-4
M. Wt: 227.263
InChI Key: DZIRMLODMPLLRZ-UHFFFAOYSA-N
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Description

Ethyl 5-phenylnicotinate is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 . The IUPAC name for this compound is ethyl 5-phenylnicotinate .

Scientific Research Applications

Antioxidant Activity

Ethyl 5-phenylnicotinate exhibits antioxidant properties. Its structure allows it to scavenge free radicals and protect cells from oxidative damage. Researchers have investigated its role in preventing oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative conditions .

Encapsulation Techniques

The compound’s lipophilic nature makes it suitable for encapsulation. Scientists explore its use in drug delivery systems, where it can enhance solubility and stability. Techniques like ethyl acetate-water emulsions have been developed for controlled release applications .

properties

IUPAC Name

ethyl 5-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIRMLODMPLLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenylnicotinate

Synthesis routes and methods

Procedure details

A mixture of methyl 5-trifluoromethanesulfonyloxy-3-pyridinecarboxylate (18.00 g), phenylboronic acid (7.88 g), tetrakis(triphenylphosphine)palladium (3.01 g), sodium carbonate (13.51 g), ethanol (80 ml), water (80 ml) and toluene (500 ml) was refluxed overnight under an argon atmosphere. The reaction mixture was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. The residue was subjected to silica gel column chromatography to obtain ethyl 5-phenyl-3-pyridinecarboxylate (8.63 g, yield 60%) as a colorless oily substance from the fraction eluted with ethyl acetate.
Name
methyl 5-trifluoromethanesulfonyloxy-3-pyridinecarboxylate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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